molecular formula C16H15NO3 B12053910 (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid

(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid

Cat. No.: B12053910
M. Wt: 269.29 g/mol
InChI Key: LEGNHWLQNQDZNU-UHFFFAOYSA-N
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Description

(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid is an organic compound with a complex structure that includes a methoxyphenyl group, an imine linkage, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid typically involves the condensation of 4-methoxybenzaldehyde with 4-aminophenylacetic acid under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The imine linkage can be reduced to form an amine, resulting in the formation of (4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenylacetic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid involves its interaction with specific molecular targets. The imine linkage and aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester of acetoacetic acid, used in similar synthetic applications.

    Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound with a similar functional group arrangement.

Uniqueness

(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

2-[4-[(4-methoxyphenyl)methylideneamino]phenyl]acetic acid

InChI

InChI=1S/C16H15NO3/c1-20-15-8-4-13(5-9-15)11-17-14-6-2-12(3-7-14)10-16(18)19/h2-9,11H,10H2,1H3,(H,18,19)

InChI Key

LEGNHWLQNQDZNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

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